N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
“N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-[1,1’-biphenyl]-4-carboxamide” is a pyrazole-based compound . Pyrazole-based compounds are known for their versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis
The molecular structure of this compound includes one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These ligands are capable of coordinating to the metal .Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 149–153 °C . The FTIR (KBr, ν(cm −1)) values are: 3271 (NH), 2860–3172 (C–H), 1608 (C=N), 1548 (C=C), 1485 (C=C), 1284 (C–Npz), 1246 (C–N aliphatique) .Scientific Research Applications
Synthesis and Biological Evaluation
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide and its derivatives have been explored in various scientific research contexts, primarily focusing on their synthesis, biological activities, and potential applications in medicinal chemistry. The compound's structural components, particularly the pyrazole ring, have been instrumental in the design and development of new chemical entities with potential therapeutic applications.
Cytotoxic Activities
Research has demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxic properties against various cancer cell lines. These compounds were evaluated for their growth inhibitory properties, with some showing IC(50) values less than 10 nM, indicating their potential as anticancer agents (Deady et al., 2003).
Antioxidant, Antitumor, and Antimicrobial Activities
Another study focused on the microwave-assisted synthesis of new pyrazolopyridines derivatives, evaluating their antioxidant, antitumor, and antimicrobial activities. The compounds exhibited significant activity against liver and breast cancer cell lines, as well as antibacterial and antifungal properties (El‐Borai et al., 2013).
Corrosion Inhibition
The inhibitive action of bipyrazolic type organic compounds towards the corrosion of pure iron in acidic media was studied, showing that these compounds can efficiently inhibit corrosion. This application is crucial for extending the life of metal structures and components in corrosive environments (Chetouani et al., 2005).
Insecticidal Activity
Design and synthesis of new pyrazole amide derivatives based on ecdysone receptor interaction showed promising insecticidal activity. Two of the derivatives exhibited significant activity against agricultural pests, indicating their potential as novel insecticides (Deng et al., 2016).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showing potential for the treatment of cancer and inflammatory diseases (Rahmouni et al., 2016).
Future Directions
Properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15-19(14-23(3)21-15)13-22(2)20(24)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBNTNWJCFEVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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